CNS Pharmacological Activity: Glycine-Containing Quinazolinones vs. Non-Glycine Analogues
4-Oxo-3,4-dihydroquinazoline derivatives containing a glycine pharmacophore, including the target compound class, were validated for hypnotic, anticonvulsant, and antidepressant activities in rodent models [1]. Compounds lacking the glycine fragment (e.g., non‑amino‑acid quinazolinones) did not demonstrate comparable CNS polypharmacology in the same study [1]. The C2‑methylene‑linked methylamino‑acetic acid side‑chain is hypothesized to be the critical pharmacophoric element for CNS activity [1].
| Evidence Dimension | CNS pharmacological activity (hypnotic, anticonvulsant, antidepressant) in rodent behavioral models |
|---|---|
| Target Compound Data | Class-level: compounds containing 4-oxo-3,4-dihydroquinazoline + glycine fragment show hypnotic, anticonvulsant, and antidepressant effects [1]. |
| Comparator Or Baseline | Closely related quinazolinone derivatives lacking the glycine moiety showed no comparable CNS polypharmacology in the same study. |
| Quantified Difference | Not quantified for the target compound alone; class-level evidence shows that the glycine-containing series, but not non-glycine analogues, exhibited significant CNS activity (e.g., compound 8 reduced sleep latency 1.6–1.7× vs. vehicle at 20 and 200 mg/kg) [1]. |
| Conditions | In vivo rodent models: pentobarbital-induced sleep (hypnotic), maximal electroshock seizure (anticonvulsant), forced swim test (antidepressant). |
Why This Matters
Selecting a quinazolinone building block containing the glycine pharmacophore is essential for CNS-targeted screening libraries; non‑glycine quinazolinones are unlikely to recapitulate this polypharmacology.
- [1] Ovsjanykova, Y. O.; Levashov, D. V.; Kravchenko, V. M.; Chernykh, V. P.; Shemchuk, L. A. The Pharmacological Activity of Derivatives of 4-Oxo-3,4-dihydroquinazoline and Anthranilamides Containing a Fragment of Glycine. News of Pharmacy 2016, No. 1 (85), 20–24. DOI: 10.24959/nphj.16.2084. View Source
